molecular formula C18H21N5O B2893232 1-Methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-3-prop-2-enylurea CAS No. 2380170-47-6

1-Methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-3-prop-2-enylurea

Cat. No.: B2893232
CAS No.: 2380170-47-6
M. Wt: 323.4
InChI Key: LPJGDUCJAXSQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-3-prop-2-enylurea is a complex organic compound that features a unique structure combining a pyridazine ring, an azetidine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-3-prop-2-enylurea typically involves multiple steps, starting from commercially available precursors. . The final step involves the formation of the urea moiety through a reaction with an isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the aza-Michael addition and Suzuki–Miyaura cross-coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-3-prop-2-enylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridazine rings, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyridazine and azetidine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-3-prop-2-enylurea likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyridazine ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways . The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridazine ring, an azetidine ring, and a urea moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-3-11-19-18(24)22(2)15-12-23(13-15)17-10-9-16(20-21-17)14-7-5-4-6-8-14/h3-10,15H,1,11-13H2,2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJGDUCJAXSQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.